Product packaging for 9-Methylpyrimido[4,5-b]quinolin-2-amine(Cat. No.:CAS No. 582334-03-0)

9-Methylpyrimido[4,5-b]quinolin-2-amine

Cat. No.: B2451666
CAS No.: 582334-03-0
M. Wt: 210.24
InChI Key: VLZOWNSVYCHDRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Methylpyrimido[4,5-b]quinolin-2-amine is a chemical scaffold of high interest in medicinal chemistry for the development of novel kinase inhibitors. This compound belongs to a class of fused tricyclic heterocycles that show structural similarity to potent inhibitors of several protein kinases implicated in disease pathways . Research on closely related pyrimido[4,5-b]quinoline analogues has demonstrated significant potential in anticancer applications. These compounds have shown promising in vitro antitumor activity against human breast carcinoma cell lines (MCF-7), with some derivatives exhibiting superior activity to reference drugs like doxorubicin . The mechanism of action for this compound class is believed to involve interaction with key cellular targets. Studies suggest that such molecules can act as ATP-competitive inhibitors of kinases like the V600E-BRAF mutant, a critical driver in melanoma and other cancers . Furthermore, related tricyclic analogues have displayed inhibitory potency (with IC50 values ranging from micromolar to nanomolar) against other kinases within the CMGC family, including CDK5/p25, CK1δ/ε, GSK3α/β, and DYRK1A . These kinases are strongly implicated in various cellular regulation processes, and their abnormal activity is associated with neurodegenerative disorders and cancer, making them a prime target for therapeutic intervention . The pyrimidoquinoline core thus represents a versatile pharmacophore, and this compound serves as a key intermediate for further chemical exploration and structure-activity relationship (SAR) studies aimed at developing more potent and selective bioactive agents . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N4 B2451666 9-Methylpyrimido[4,5-b]quinolin-2-amine CAS No. 582334-03-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-methylpyrimido[4,5-b]quinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c1-7-3-2-4-8-5-9-6-14-12(13)16-11(9)15-10(7)8/h2-6H,1H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZOWNSVYCHDRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C3C=NC(=NC3=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Pyrimido 4,5 B Quinoline Heterocyclic System: a Privileged Scaffold in Chemical Biology

The pyrimido[4,5-b]quinoline core is a fused heterocyclic system of considerable importance in the realm of chemical biology. This structural motif is a key component in various biologically active compounds, and its derivatives have been the subject of extensive investigation for their therapeutic promise. The inherent chemical architecture of this scaffold provides a rigid and planar framework, which is often conducive to effective interactions with biological macromolecules.

The significance of the pyrimido[4,5-b]quinoline system is underscored by its presence in naturally occurring compounds, such as 5-deazaflavins, which play a role in biological processes. researchgate.net The versatility of this heterocyclic system allows for a wide range of chemical modifications, enabling the synthesis of a diverse library of derivatives with varied electronic and steric properties. This adaptability is a crucial factor in its widespread application in drug discovery programs.

The Expanding Research Landscape of Pyrimido 4,5 B Quinoline Derivatives

The research landscape of pyrimido[4,5-b]quinoline derivatives is both broad and dynamic, with a multitude of studies highlighting their relevance in medicinal chemistry. These compounds have been reported to exhibit a wide array of pharmacological activities, positioning them as promising candidates for the development of novel therapeutic agents.

A significant area of investigation has been their potential as anticancer agents. bohrium.comnih.gov Numerous derivatives have demonstrated cytotoxic activity against various cancer cell lines, with mechanisms of action that include the inhibition of tyrosine kinases and other enzymes crucial for cancer cell proliferation and survival. bohrium.com For instance, certain N-aryl-5-aryl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amines have shown promising activity against breast cancer cell lines. nih.govcu.edu.eg Furthermore, some derivatives have been identified as dual inhibitors of EGFR and HER2, which are important targets in cancer therapy. nih.govcu.edu.eg

Beyond oncology, pyrimido[4,5-b]quinoline derivatives have been explored for their antimicrobial, anti-inflammatory, and analgesic properties. unar.ac.idnih.govsharif.edu The structural diversity of these compounds has allowed for the fine-tuning of their biological activity, leading to the identification of derivatives with potent and selective effects. The ongoing research in this area continues to uncover new applications and to refine the structure-activity relationships of these versatile molecules.

The Emergence of the 9 Methylpyrimido 4,5 B Quinolin 2 Amine Scaffold

Overview of Synthetic Strategies for Pyrimido[4,5-b]quinolines

The synthesis of the tricyclic pyrimido[4,5-b]quinoline system is primarily approached through two convergent strategies. The most common method involves building the pyrimidine (B1678525) ring onto a suitably functionalized quinoline (B57606) or hydroquinoline precursor. researchgate.net This typically requires a quinoline molecule bearing reactive groups at the C2 and C3 positions, which can undergo cyclization with a reagent that provides the remaining atoms for the pyrimidine ring. researchgate.netju.edu.sa For instance, 2-aminoquinoline-3-carbonitriles or 2-chloroquinoline-3-carbonitriles are highly versatile intermediates for this purpose. researchgate.netnih.gov

Alternatively, multi-component reactions (MCRs) offer a more direct route, constructing the complex heterocyclic framework in a single step from three or more simple starting materials. ju.edu.sasharif.edu These reactions are prized for their efficiency and atom economy. Strategies involving barbituric acid or its derivatives, various aldehydes, and amines or cyclic 1,3-dicarbonyl compounds are prominent examples of MCRs leading to pyrimido[4,5-b]quinoline derivatives, often resulting in dione (B5365651) or tetraone structures. ju.edu.sasharif.edu

Multi-Component Reaction Approaches for Pyrimido[4,5-b]quinoline Synthesis

Multi-component reactions represent a powerful tool in synthetic organic chemistry for the efficient construction of complex molecules like pyrimido[4,5-b]quinolines from simple precursors in a single operation. sharif.edu

One-Pot Condensation Reactions

One-pot condensation reactions are a hallmark of MCRs, where several sequential reactions are carried out in the same reaction vessel without the isolation of intermediates. This approach is highly efficient for generating molecular diversity. For the synthesis of the pyrimido[4,5-b]quinoline core, a common one-pot method involves the reaction of an aromatic aldehyde, a 1,3-dicarbonyl compound (such as dimedone or barbituric acid), and an aminopyrimidine derivative, like 6-aminouracil. scialert.net This type of reaction, often catalyzed by acids or bases, proceeds through a cascade of condensation and cyclization steps to yield highly substituted pyrimido[4,5-b]quinoline systems. scialert.net For example, the reaction of aromatic aldehydes, dimedone, and 6-amino-1,3-dimethyluracil (B104193) is a well-established method for producing various pyrimido[4,5-b]quinolone derivatives. scialert.net

Three-Component Cyclocondensation Protocols

Three-component cyclocondensation protocols are a specific and widely used class of one-pot reactions for accessing the pyrimido[4,5-b]quinoline scaffold. A prominent example is the reaction between an aromatic aldehyde, an enamine or a 1,3-dicarbonyl compound, and an aminopyrimidine. For instance, the condensation of 6-aminopyrimidin-4-ones, 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone), and an aromatic aldehyde in a suitable medium exemplifies this approach. researchgate.net Similarly, reactions involving barbituric acid, aldehydes, and anilines can be used to synthesize functionalized pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones. researchgate.net While powerful, these methods typically yield products with oxo groups at positions 2 and 4, and thus are less direct for obtaining 2-amino derivatives like the target compound.

Cyclization Pathways to the Pyrimido[4,5-b]quinoline Core

The construction of the pyrimidine ring onto a pre-formed quinoline is a highly controlled and versatile strategy for synthesizing specifically substituted pyrimido[4,5-b]quinolines.

Reactions Involving Quinoline Precursors

This approach is arguably the most adaptable for synthesizing specifically targeted derivatives such as this compound. The key is the synthesis of an appropriately substituted quinoline precursor. For the target compound, the required precursor is 2-amino-7-methylquinoline-3-carbonitrile . The synthesis of this precursor can be achieved via a modified Friedländer annulation, which involves the condensation of a 2-aminoaryl ketone with a compound containing an activated methylene (B1212753) group. In this case, the reaction of 2-amino-4-methylacetophenone with malononitrile, typically in the presence of a base catalyst like piperidine, would yield the desired 2-amino-7-methylquinoline-3-carbonitrile.

Once the precursor is obtained, the final pyrimidine ring is formed through cyclization. This intramolecular cyclization of a 2-amino-3-cyanoquinoline derivative is a common and effective method for creating the fused pyrimidine ring. researchgate.netju.edu.sa

Transformations with Amidine, Urea (B33335), and Thiourea (B124793) Reagents

With the 2-amino-7-methylquinoline-3-carbonitrile precursor in hand, the final cyclization to form the 2-aminopyrimidine (B69317) ring can be accomplished using various reagents. Guanidine (B92328) is the ideal reagent for introducing the 2-amino functionality. The reaction of the o-amino-nitrile functionality of the quinoline precursor with guanidine hydrochloride in the presence of a base, such as potassium tert-butoxide, leads to the formation of the desired 2,4-diaminopyrimido[4,5-b]quinoline skeleton through cyclocondensation. nih.gov In the case of the target molecule, this reaction would yield 9-Methylpyrimido[4,5-b]quinolin-2,4-diamine . Subsequent selective deamination or modification at the 4-position, if necessary, could then be performed.

Other reagents like urea and thiourea can also be used for the cyclization of quinoline precursors. researchgate.net For example, reacting a 2-chloroquinoline-3-carbonitrile (B1354263) with urea or thiourea typically yields pyrimido[4,5-b]quinoline-2,4-diones or their thio-analogues, respectively. researchgate.net While not directly leading to a 2-amino derivative, these transformations highlight the versatility of using C2/C3 functionalized quinolines for building the pyrimidine ring. researchgate.net

Below is a table summarizing the key reagents and precursors for the synthesis of the pyrimido[4,5-b]quinoline core.

Synthetic Approach Key Precursors/Reagents Typical Product Features Reference(s)
Multi-Component Reaction Aromatic Aldehydes, Dimedone, 6-AminouracilDione/Tetraone derivatives, Tetrahydro-pyrimido[4,5-b]quinolines researchgate.net, scialert.net
Cyclization 2-Aminoquinoline-3-carbonitriles, Guanidine2,4-Diaminopyrimido[4,5-b]quinolines nih.gov
Cyclization 2-Chloroquinoline-3-carbonitriles, Urea/ThioureaPyrimido[4,5-b]quinoline-2,4-diones/thiones researchgate.net, researchgate.net
Cyclization 2-Aminoquinoline-3-carbonitriles, Formamide4-Aminopyrimido[4,5-b]quinolines scialert.net

Catalytic Systems in the Synthesis of Pyrimido[4,5-b]quinoline Derivatives

The synthesis of pyrimido[4,5-b]quinoline derivatives is often accomplished through multicomponent reactions, and the choice of catalyst plays a pivotal role in the efficiency and environmental impact of these syntheses. A diverse array of catalytic systems, ranging from homogeneous to heterogeneous catalysts, has been explored to facilitate the construction of this heterocyclic framework.

Heterogeneous Catalysts and Nanocatalysis

Heterogeneous catalysts and nanocatalysts have gained significant attention in the synthesis of pyrimido[4,5-b]quinolines due to their ease of separation from the reaction mixture, potential for reusability, and often enhanced catalytic activity. nih.govresearchgate.netnih.gov These catalysts offer a more sustainable alternative to traditional homogeneous catalysts.

One prominent example is the use of magnetic nanoparticles as catalyst supports. For instance, a novel magnetic nanocatalyst, [Fe3O4@SiO2@RNMe2-SO3H][CF3CO2] (FSRNSC), has been successfully employed in the one-pot, three-component synthesis of pyrimido[4,5-b]quinolines from aryl aldehydes, dimedone, and 6-amino-1,3-dimethyluracil under solvent-free conditions. oiccpress.comoiccpress.com This catalyst is magnetically recoverable and demonstrates high efficiency, leading to excellent product yields in short reaction times. oiccpress.comoiccpress.com Similarly, other iron-based nanocatalysts, such as Fe3O4 nanoparticles supported on cellulose (B213188) (Fe3O4 NPs-cell), have been utilized in water as a green solvent, showcasing high yields and catalyst reusability for up to five cycles without significant loss of activity. nih.gov

Other notable heterogeneous catalysts include SBA-15, a mesoporous silica (B1680970) material, which has been functionalized to create a novel catalyst for the solvent-free synthesis of pyrimido[4,5-b]quinolines. researchgate.net Glycolic acid-supported cobalt ferrite (B1171679) (CoFe2O4@SiO2@Si(CH2)3NHCOOCH2COOH) has also been reported as an effective magnetic catalyst for this transformation in ethanol. researchgate.net The application of these solid-supported catalysts simplifies the work-up procedure and aligns with the principles of green chemistry.

Table 1: Examples of Heterogeneous and Nanocatalysts in Pyrimido[4,5-b]quinoline Synthesis

Catalyst Reaction Conditions Advantages
[Fe3O4@SiO2@RNMe2-SO3H][CF3CO2] (FSRNSC) Solvent-free High yields, short reaction times, magnetically recoverable. oiccpress.comoiccpress.com
Fe3O4 NPs-cell Water, reflux High yields, reusable catalyst, green solvent. nih.gov
SBA-15/PrN(CH2PO3H)2 Solvent-free Novel heterogeneous catalyst. researchgate.net
CoFe2O4@SiO2@Si(CH2)3NHCOOCH2COOH Ethanol, reflux Magnetic catalyst, efficient synthesis. researchgate.net

Green Chemistry Principles in Catalyst Design

The principles of green chemistry are increasingly influencing the design and selection of catalysts for organic synthesis. mdpi.com In the context of pyrimido[4,5-b]quinoline synthesis, this has led to the development of environmentally benign protocols that minimize waste and energy consumption. researchgate.netnih.govrsc.org

A significant advancement in this area is the use of mechanochemical synthesis, which involves conducting reactions by grinding solid reactants together, often in the absence of a solvent. rsc.orgresearchgate.net This catalyst-free and solvent-free approach has been successfully applied to the multicomponent reaction of 1,3-diketones, 6-aminouracil, and aromatic aldehydes to produce pyrimido[4,5-b]quinolines in high yields under mild conditions. rsc.orgresearchgate.net

The use of water as a solvent is another cornerstone of green chemistry that has been applied to this synthesis. nih.gov Supramolecular catalysts like β-cyclodextrin have been employed to facilitate the synthesis of pyrimido[4,5-b]quinoline-diones from aldehydes, anilines, and barbituric acid in an aqueous medium, providing an environmentally safer reaction pathway. researchgate.net Furthermore, ionic liquids such as 1,3-disulfonic acid imidazolium (B1220033) hydrogen sulfate (B86663) ([dsim]HSO4) have been utilized as efficient and reusable catalysts, offering advantages like excellent yields, simple procedures, and short reaction times. researchgate.net

The development of catalysts that can be easily recovered and reused is a key aspect of green catalyst design. researchgate.net Many of the heterogeneous and nanocatalysts discussed, particularly those based on magnetic nanoparticles, excel in this regard, contributing to more sustainable synthetic processes. researchgate.netnih.gov

Specific Synthetic Approaches to Methylated Pyrimido[4,5-b]quinolines and Amino Derivatives

While general catalytic methods provide a broad framework, specific synthetic routes have been developed to access particular derivatives of the pyrimido[4,5-b]quinoline scaffold, including methylated and amino-substituted compounds.

Synthesis of 9-Methylpyrimido[4,5-b]quinolin-4-ol as a Precedent

The synthesis of pyrimido[4,5-b]quinolin-4-one derivatives serves as a crucial precedent for obtaining structures like 9-Methylpyrimido[4,5-b]quinolin-4-ol. These compounds are often prepared through multicomponent reactions. For example, the reaction of 6-amino-2-(methylthio)pyrimidin-4(3H)-one or its 3-methyl analog with α,β-unsaturated ketones in the presence of a Lewis acid catalyst like BF3·OEt2 can yield the corresponding hexahydropyrimido[4,5-b]quinolines. researchgate.net Subsequent oxidation can lead to the aromatic pyrimido[4,5-b]quinolin-4-one core. researchgate.net Another approach involves the synthesis of a quinolin-benzo- nih.govacs.orgoxazin-4-one intermediate, which can then react with various nucleophiles to generate pyrimido[4,5-b]quinoline derivatives. phcogj.comresearchgate.netphcogj.com

Pathways to Pyrimido[4,5-b]quinoline-2-amines and Related Structures

The introduction of an amino group at the 2-position of the pyrimido[4,5-b]quinoline ring system can be achieved through several synthetic strategies. One common method involves the intramolecular cyclization of 2-aminoquinoline-3-carbonitriles or related amides. ju.edu.sa Another important route is the reaction of 2-chloro-3-formylquinoline with amidines, urea, or thiourea. ju.edu.sa

Multicomponent reactions also play a vital role in constructing pyrimido[4,5-b]quinolines with amino functionalities. The one-pot condensation of dimedone, 6-amino-1,3-dimethyluracil, and various aldehydes is a frequently used and efficient method. nih.gov This reaction, often catalyzed by a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO), provides a direct route to the pyrimido[4,5-b]quinoline core, which can then be further functionalized. acs.orgnih.gov The use of barbituric acid and its analogs in multicomponent reactions is another key strategy for synthesizing pyrimidoquinolines. ju.edu.sa

Chemical Reactivity and Derivatization of Pyrimido[4,5-b]quinoline Scaffolds

The pyrimido[4,5-b]quinoline scaffold is amenable to a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives. The reactivity of this heterocyclic system has been explored through various reactions, including electrophilic substitution and functional group manipulations. researchgate.neteurekaselect.com

One of the key reactions for derivatization is the Vilsmeier-Haack reaction, which introduces a formyl group onto the quinoline portion of the molecule. nih.govbohrium.com This reaction typically uses a mixture of phosphorus oxychloride and dimethylformamide to generate the Vilsmeier reagent, which then acts as an electrophile. The resulting β-chlorovinylaldehyde products are versatile intermediates for further synthesis. nih.gov

Other common derivatization reactions include alkylation, bromination, and chlorination, which allow for the introduction of various substituents onto the heterocyclic core. researchgate.neteurekaselect.com Cyclocondensation and cyclization reactions are also employed to build additional rings onto the pyrimido[4,5-b]quinoline framework. researchgate.neteurekaselect.com The amino groups present in some derivatives can be acylated or undergo other transformations to create more complex molecules. researchgate.net

Table 2: Common Derivatization Reactions of the Pyrimido[4,5-b]quinoline Scaffold

Reaction Type Reagents Outcome
Vilsmeier-Haack Formylation POCl3, DMF Introduction of a formyl group. nih.govbohrium.com
Alkylation Alkyl halides Addition of alkyl groups. researchgate.neteurekaselect.com
Bromination Brominating agents Introduction of bromine atoms. researchgate.neteurekaselect.com
Chlorination Chlorinating agents Introduction of chlorine atoms. researchgate.neteurekaselect.com
Cyclocondensation Various bifunctional reagents Formation of additional fused rings. researchgate.neteurekaselect.com

Alkylation and Acylation Reactions

Alkylation and acylation reactions are fundamental for introducing carbon-based functional groups onto the pyrimido[4,5-b]quinoline nucleus, enabling the synthesis of a wide range of derivatives.

Alkylation: The introduction of alkyl groups, such as methyl or ethyl groups, can be achieved on the pyrimido[4,5-b]quinoline system. For instance, in the synthesis of related pyrimido[4,5-b]quinolones, methylation has been employed using reagents like methyl iodide in the presence of a base. sharif.edu Ethylation of pyrimido[5,4-b]quinolines, a related isomer, has also been reported, demonstrating the susceptibility of the heterocyclic system to alkylating agents. researchgate.net

Acylation: Acylation reactions are commonly used to append acyl groups to the core structure. A notable example is the Vilsmeier-Haack formylation, which introduces a formyl (-CHO) group. This reaction typically utilizes a Vilsmeier reagent, prepared from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). royalsocietypublishing.orgnih.gov The formylation of 5-aryl-tetrahydropyrimido[4,5-b]quinoline-4,6-dione derivatives results in the formation of β-chlorovinylaldehyde products. nih.gov For example, the reaction of pyrimido[4,5-b]quinoline derivatives with a Vilsmeier reagent prepared from a 2:1 molar ratio of DMF to POCl₃ can yield 6-chloro-7-carbaldehyde derivatives in good yields. nih.gov Another acylation method involves the use of acetic anhydride, which can introduce an acetate (B1210297) group onto the molecule. researchgate.netresearchgate.net

Reaction TypeSubstrateReagents/ConditionsProduct TypeYield
Vilsmeier-Haack Formylation5-Aryl-tetrahydropyrimido[4,5-b]quinoline-4,6-dionePOCl₃, DMF, Ultrasound Irradiationβ-Chlorovinylaldehyde derivative70-79% nih.gov
Acylation2-Hydrazino-pyrimido[4,5-b]quinoline derivativeAcetic Acid, Reflux2-Acethydrazido derivativeNot specified researchgate.net
Table 1: Examples of Acylation Reactions on Pyrimido[4,5-b]quinoline Derivatives.

Halogenation (Bromination, Chlorination)

Halogenation introduces halogen atoms onto the pyrimido[4,5-b]quinoline ring system, providing valuable intermediates for further synthetic transformations, such as cross-coupling reactions.

Chlorination: The introduction of chlorine atoms is a key functionalization strategy. For example, the Vilsmeier-Haack reaction on certain pyrimido[4,5-b]quinoline precursors not only results in formylation but also concomitant chlorination at the 6-position, yielding products like 6-chloro-5-(4-chlorophenyl)-3,8,8-trimethyl-2-(methylthio)-4-oxo-3,4,5,8,9,10-hexahydropyrimido[4,5-b]quinoline-7-carbaldehyde. royalsocietypublishing.org The synthesis of 4,6-dichloro derivatives has also been achieved using a Vilsmeier reagent prepared from DMF and phosphoryl chloride. royalsocietypublishing.org General methods for the remote C5-H halogenation of the parent quinoline ring system using reagents like trihaloisocyanuric acid have been developed, suggesting potential applicability to pyrimido[4,5-b]quinoline derivatives. rsc.org

Reaction TypeSubstrateReagents/ConditionsProductYield
Formylation/Chlorination5-(4-chlorophenyl)-8,8-dimethyl-2-(methylthio)-tetrahydropyrimido[4,5-b]quinoline-dioneDMF, POCl₃4,6-Dichloro-5-(4-chlorophenyl)-8,8-dimethyl-2-(methylthio)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-7-carbaldehyde72% royalsocietypublishing.org
Table 2: Example of a Chlorination Reaction on a Pyrimido[4,5-b]quinoline Derivative.

Oxidation-Reduction Transformations

Oxidation and reduction reactions are crucial for modifying the oxidation state of the pyrimido[4,5-b]quinoline core, altering its electronic properties and allowing for the synthesis of both saturated and aromatic analogs.

Oxidation: The aromatization of partially saturated pyrimido[4,5-b]quinoline systems can be achieved through oxidation. For instance, tetrahydropyrimido[5,4-b]quinolin-triones, which are isomeric to the [4,5-b] series, have been successfully oxidized to their corresponding 7,8-dihydro derivatives. researchgate.net Such transformations are key to accessing the fully aromatic deazaflavin analogues.

Reduction: Reduction reactions are also synthetically valuable. In a related pyridopyrimidine system, a tetrazolo ring fused to the pyrimidine moiety was reduced to a 10-amino-derivative, highlighting the potential for reductive transformations on this class of compounds. researchgate.net

Addition Reactions

Addition reactions are pivotal in the construction and functionalization of the pyrimido[4,5-b]quinoline framework. One of the primary synthetic routes to this heterocyclic system involves a Michael-type addition reaction. nih.gov In a multicomponent synthesis, an intermediate formed from an aromatic aldehyde and a cyclic diketone undergoes a Michael addition with an aminopyrimidine, which is a key step leading to the formation of the tetrahydropyrimido[4,5-b]quinoline core. nih.gov

Furthermore, derivatives of the pyrimido[4,5-b]quinoline system can undergo subsequent reactions with various nucleophiles. For example, 2-hydrazino derivatives have been shown to react with aliphatic acids and carbon disulfide. researchgate.net The β-chlorovinylaldehyde derivatives, formed from Vilsmeier-Haack reactions, can react with nucleophiles like hydrazine (B178648) hydrate (B1144303) or o-phenylenediamine. nih.gov

Reaction TypeSubstrateReagentProduct TypeYield
Addition-Condensation6-Chloro-7-carbaldehyde derivativeHydrazine Hydrate7-(Hydrazineylidenemethyl) derivative76% nih.gov
Addition-Condensation6-Chloro-7-carbaldehyde derivativeo-Phenylenediamine7-(((2-Aminophenyl)imino)methyl) derivative70% nih.gov
Table 3: Examples of Addition Reactions with Functionalized Pyrimido[4,5-b]quinoline Derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular framework of complex heterocyclic compounds like this compound. By analyzing the chemical shifts, coupling constants, and signal integrations in both proton (¹H) and carbon-13 (¹³C) spectra, the precise arrangement of atoms and the electronic environment within the molecule can be mapped.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. For the pyrimido[4,5-b]quinoline scaffold, the aromatic region of the spectrum is particularly informative. Protons on the quinoline and pyrimidine rings typically appear as complex multiplets in the downfield region, generally between δ 7.0 and 9.0 ppm. researchgate.net

In the case of this compound, specific signals are expected:

Aromatic Protons: The protons on the fused quinoline ring system would resonate in the characteristic aromatic region. For example, in related pyrimido[4,5-b]quinoline structures, these signals have been observed in ranges such as 7.64–9.46 ppm. researchgate.net

Amine Protons (-NH₂): The protons of the primary amine group at the C2 position would typically appear as a broad singlet. In analogous 2,4-diaminopyrimido[4,5-b]quinoline, two distinct broad singlets for the amine groups were observed at δ 7.80 and 8.25 ppm. kfnl.gov.sa

Methyl Protons (-CH₃): The methyl group attached to the quinoline ring at the C9 position would produce a sharp singlet in the upfield region of the spectrum. For comparison, the N-methyl protons in a similar derivative were recorded as a singlet at δ 3.24 ppm. researchgate.net

Table 1: Representative ¹H NMR Data for Related Pyrimido[4,5-b]quinoline Structures

Functional Group Chemical Shift (δ ppm) Range Multiplicity Reference Compound(s)
Aromatic Protons 7.58 - 8.75 Multiplet (m) 2,4-Diaminopyrimido[4,5-b]quinoline kfnl.gov.sa
Amine (-NH₂) Protons 7.80, 8.25 Broad Singlet (br s) 2,4-Diaminopyrimido[4,5-b]quinoline kfnl.gov.sa

Note: The data presented is based on structurally similar compounds and serves to illustrate the expected spectral characteristics.

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, allowing for the confirmation of the total number of carbons and their respective chemical environments.

For this compound, the spectrum would show:

Aromatic Carbons: The carbons of the fused aromatic rings typically resonate in the δ 110–160 ppm range.

Amine-Substituted Carbon (C2): The carbon atom bonded to the amine group is expected to be significantly downfield due to the electronegativity of nitrogen.

Methyl Carbon: The carbon of the C9-methyl group would appear as a signal in the upfield region, typically below δ 30 ppm. nih.gov

Analysis of related pyrimido[4,5-b]quinoline derivatives supports these expectations, providing a reference for the structural confirmation of the target compound. researchgate.netkfnl.gov.sa

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and molecular formula of a compound with high accuracy. For this compound, the mass spectrum would show a molecular ion peak (M+) corresponding to its exact mass. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The pyrimido[4,5-b]quinoline ring system exhibits characteristic fragmentation pathways. For instance, studies on similar structures like 2-aminopyrimido[4,5-b]quinoline derivatives show common fragmentation patterns involving the loss of small neutral molecules from the pyrimidine ring, such as HNCO or NCS, depending on the substituents. kfnl.gov.sa This analysis helps to confirm the integrity of the fused ring system and the nature of its substituents.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the various functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to display several key absorption bands.

Table 2: Expected IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Reference(s)
Amine (-NH₂) N-H Stretch 3500 - 3300 phcogj.comresearchgate.net
Aromatic C-H C-H Stretch 3100 - 3000 kfnl.gov.sa
Aliphatic C-H (Methyl) C-H Stretch 2950 - 2850 nih.gov

The presence of a primary amine is typically indicated by a pair of bands in the 3500–3300 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. phcogj.comresearchgate.net The stretching of C=N and C=C bonds within the heterocyclic aromatic system gives rise to a series of sharp bands in the 1650–1500 cm⁻¹ range. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Purity Assessment

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The extended π-conjugated system of the pyrimido[4,5-b]quinoline core allows for π→π* transitions, which result in strong absorption bands in the UV-Vis region. The position of the maximum absorbance (λmax) is characteristic of the chromophore. This technique is also a valuable tool for assessing the purity of a sample, as impurities with different chromophores can be readily detected. While specific UV-Vis data for this compound is not detailed in the available literature, related compounds are analyzed using UV-Vis spectrophotometers for quantitative purposes. phcogj.com

Chromatographic Purity and Separation Techniques

Chromatographic methods are essential for the separation and purification of synthesized compounds and for the assessment of their purity.

Thin-Layer Chromatography (TLC): TLC is routinely used to monitor the progress of chemical reactions during the synthesis of pyrimido[4,5-b]quinoline derivatives. phcogj.comresearchgate.net By spotting the reaction mixture on a silica gel plate and developing it with an appropriate solvent system, the consumption of reactants and the formation of products can be visualized under a UV lamp. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the final purity of a compound. Using a suitable column and mobile phase, a sample of this compound can be analyzed to detect and quantify any impurities. This technique is critical for ensuring that a compound meets the high purity standards required for further study. The characterization of related pyrimido[4,5-b]indole structures has been successfully accomplished using HPLC. mdpi.com

Absence of Specific Research Findings for this compound

Following a comprehensive search of available scientific literature, no specific research data was identified for the chemical compound this compound. Consequently, the biological activities and pharmacological relevance of this particular derivative, as outlined in the requested article structure, cannot be detailed at this time.

The inquiry sought to elaborate on the antineoplastic and cytotoxic potentials of this compound, with a specific focus on:

In Vitro Antitumor Efficacy: Data on its effectiveness against human cancer cell lines such as MCF-7, A549, and K562.

Kinase Inhibition: Its profile as a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).

Molecular Mechanisms of Action: Including its influence on cell cycle progression, induction of programmed cell death (apoptosis), and inhibition of cellular infiltration and metastasis.

While the broader class of pyrimido[4,5-b]quinoline derivatives has been the subject of numerous studies investigating their potential as anticancer agents, the specific methyl-substituted compound at the 9-position with an amine group at the 2-position does not appear in the reviewed literature. Research in this area has explored various other substitutions on the pyrimido[4,5-b]quinoline scaffold, demonstrating a range of biological activities. However, without direct studies on this compound, any discussion of its pharmacological properties would be speculative and fall outside the requested scope of this article.

Therefore, the creation of an article with the specified detailed outline and data tables for this compound is not feasible based on the current body of scientific evidence. Further research would be required to elucidate the specific biological and pharmacological characteristics of this compound.

Biological Activities and Pharmacological Relevance of Pyrimido 4,5 B Quinolin 2 Amine Derivatives

Antineoplastic and Cytotoxic Potentials

Investigational Molecular Mechanisms of Anticancer Action

Nucleic Acid Binding and Intercalation Studies

Derivatives of the pyrimido[4,5-b]quinoline scaffold have been investigated for their ability to interact with nucleic acids, a mechanism that is often associated with anticancer and antimicrobial activities. Studies on structurally related compounds, such as pyrimido[4',5';4,5]thieno(2,3-b)quinolines, have provided valuable insights into this aspect of their biological profile.

Research has shown that these compounds can bind to DNA, with association constants typically in the range of 10⁴ to 10⁶ M⁻¹ tandfonline.com. Spectroscopic analysis, including UV-visible and fluorescence spectroscopy, has indicated interaction with DNA, often characterized by hypochromism in the UV-visible spectrum tandfonline.com. Furthermore, circular dichroism studies have revealed conformational changes in DNA upon the addition of these molecules, suggesting an intercalative mode of binding where the planar heterocyclic system inserts itself between the base pairs of the DNA double helix tandfonline.com. This intercalative binding is further supported by ethidium (B1194527) bromide displacement assays and an increase in the melting temperature (Tm) of DNA in the presence of these compounds tandfonline.com. Computational docking studies have also corroborated these experimental findings, showing a clear intercalation of the molecules into the DNA structure tandfonline.com. The genotoxic effects of some pyrimido[4(I),5(I):4,5]thieno(2,3-b)quinoline derivatives are thought to be mediated through their interaction with topoisomerase II, an enzyme crucial for DNA replication and transcription researchgate.net.

Tyrosine Kinase Pathway Perturbation

The aberrant activity of protein tyrosine kinases is a hallmark of many diseases, including cancer. Consequently, the inhibition of these enzymes has become a major focus of modern drug discovery. The pyrimido[4,5-b]quinoline scaffold has emerged as a promising framework for the development of potent tyrosine kinase inhibitors.

Several studies have highlighted the potential of pyrimido[4,5-b]quinoline derivatives to inhibit various tyrosine kinases. For instance, a series of novel N-aryl-5-aryl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amines were synthesized and evaluated as potential anticancer agents, demonstrating promising activity against the MCF-7 breast cancer cell line nih.gov. Certain derivatives exhibited potent dual inhibition of both epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), with IC50 values in the nanomolar range nih.gov. The most active compounds induced cell-cycle arrest at the S phase and significantly promoted apoptosis nih.gov.

Furthermore, related pyrimido-indole derivatives have been identified as dual inhibitors of RET and TRK kinases, both of which are implicated in various cancers nih.gov. The pyrimido[4,5-b]indol-4-amine scaffold has also been explored for its kinase inhibitory properties, with some compounds showing activity against casein kinase 1 (CK1) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) mdpi.comnih.govresearchgate.net. These findings underscore the potential of the broader pyrimido[4,5-b]quinoline class of compounds to interfere with critical signaling pathways involved in cell growth and proliferation.

Antimicrobial Activities

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents with new mechanisms of action. Pyrimido[4,5-b]quinoline derivatives have demonstrated significant potential in this area, exhibiting both antibacterial and antifungal properties.

Antibacterial Efficacy and Spectrum of Activity

Numerous studies have reported the antibacterial activity of pyrimido[4,5-b]quinoline derivatives against a range of Gram-positive and Gram-negative bacteria. The nature and position of substituents on the pyrimido[4,5-b]quinoline core play a crucial role in determining the potency and spectrum of their antibacterial action. For example, in one study, 7,8,9-trisubstituted-pyrimido[4,5-b]quinolin-2-amine analogs were synthesized and evaluated for their antibacterial activity against Salmonella typhi, Escherichia coli, and Aeromonas hydrophila. A derivative with methoxy (B1213986) groups at all three positions showed the most potent and broad-spectrum activity, even exceeding that of the reference antibiotic streptomycin (B1217042) against all tested bacteria.

Another study on novel 4-aminopyrimido[4,5-b]quinoline derivatives found that compounds containing a thio-function were the most active, followed by those with an imino-function, while carbonyl-containing derivatives showed no significant antimicrobial effect researchgate.netnih.gov. Molecular docking studies have suggested that these compounds may exert their antibacterial effect by inhibiting key bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR).

Antifungal Efficacy and Spectrum of Activity

In addition to their antibacterial properties, pyrimido[4,5-b]quinoline derivatives have also shown promise as antifungal agents. Several synthesized derivatives have been tested against various fungal species, demonstrating notable activity. For instance, certain pyrimido[4,5-b]quinolines have exhibited higher antifungal activity against Candida albicans than the standard antifungal drug amphotericin B. The presence of specific substituents has been shown to be critical for antifungal efficacy.

Anti-inflammatory Properties and Mechanistic Insights

Chronic inflammation is a key component of numerous diseases, and the development of effective anti-inflammatory agents remains a significant therapeutic goal. Pyrimido[4,5-b]quinoline derivatives have been investigated for their anti-inflammatory potential, with several studies demonstrating promising results.

A number of pyrimido[4,5-b]quinolin-4-one derivatives have been synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced paw edema test in rats, a standard model for acute inflammation researchgate.netnih.gov. Some of these compounds exhibited significant anti-inflammatory effects, causing a notable reduction in paw edema researchgate.net. While the precise mechanism of action is still under investigation, it is hypothesized that these compounds may interfere with the production or action of inflammatory mediators. The anti-inflammatory activity of these derivatives makes them attractive candidates for the development of new treatments for inflammatory disorders.

Analgesic Activities and Proposed Modalities

Pain management is a critical area of medicine, and there is a constant need for new analgesic drugs with improved efficacy and fewer side effects. The pyrimido[4,5-b]quinoline scaffold has also been explored for its analgesic properties.

Broad-Spectrum Pharmacological Activities

The fused heterocyclic structure of pyrimido[4,5-b]quinolin-2-amine (B2991770) derivatives is foundational to their varied biological activities. The strategic combination of the quinoline (B57606) and pyrimidine (B1678525) rings creates a unique chemical entity with the potential to interact with multiple biological targets.

Antiviral Properties

Derivatives of the pyrimido[4,5-b]quinoline scaffold have been investigated for their potential as antiviral agents. Although research in this specific area is still emerging, related heterocyclic systems have shown promise. For instance, studies on pyrimido[4,5-d]pyrimidines, a closely related scaffold, have demonstrated antiviral activity. Certain 4,7-disubstituted pyrimido[4,5-d]pyrimidine (B13093195) derivatives exhibited selective efficacy against human coronavirus strains 229E and OC43.

In one study, a series of pyrimido[4,5-b]quinoline analogs were evaluated for antiviral activity against human cytomegalovirus (HCMV), which relies on a virus-specific DNA polymerase. However, none of the tested compounds in this particular study showed activity against HCMV. It was noted that some of the compounds displayed a degree of toxicity toward the host cell lines. The broader quinoline class of compounds, however, has been associated with a range of antiviral properties, suggesting that the pyrimido[4,5-b]quinoline scaffold remains a structure of interest for further antiviral drug discovery.

Antihistaminic Actions

The pyrimido[4,5-b]quinoline nucleus is recognized as a key structural motif in compounds exhibiting antihistaminic properties acs.org. This activity is often linked to the broader classification of anti-allergy effects. Research has been conducted to understand the relationship between the chemical structure of these derivatives and their anti-allergic efficacy.

A computational study focused on 4-oxopyrimido[4,5-b]quinolines investigated the structural features necessary for their anti-allergic activity. By using topochemical indices, researchers aimed to predict the biological activity of various substituted analogs. This quantitative structure-activity relationship (QSAR) approach helps in identifying the key molecular features that contribute to the anti-allergic effects, providing a pathway for designing more potent compounds. Such models have the potential to guide the development of new antiallergic agents based on this scaffold researchgate.net.

Antimalarial Efficacy

The quinoline core is a well-established pharmacophore in antimalarial drug discovery, with 4-aminoquinoline (B48711) derivatives being a cornerstone of malaria treatment for decades nih.gov. The development of hybrid molecules that incorporate the 4-aminoquinoline moiety with other heterocyclic systems is a key strategy to combat drug-resistant strains of the Plasmodium parasite.

Pyrimido[4,5-b]quinoline derivatives, which contain this essential quinoline structure, are therefore of significant interest for their potential antimalarial effects. Research has focused on the synthesis and evaluation of various derivatives, building upon the known efficacy of the quinoline ring system against Plasmodium falciparum nih.gov. The mechanism of action for many quinoline-based drugs involves interfering with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion.

Compound ClassReported ActivitySignificance
4-Aminoquinoline DerivativesHigh efficacy against various Plasmodium clonesParent structure for many antimalarial drugs nih.gov
Pyrimido[4,5-b]quinoline HybridsConsidered for development as novel antimalarialsCombines quinoline efficacy with a pyrimidine moiety acs.org

Antifolate Mechanisms

Pyrimido[4,5-b]quinolines have been specifically designed and synthesized as non-classical antifolate inhibitors. Antifolates are a class of drugs that interfere with the action of folic acid, a vitamin essential for the synthesis of nucleic acids and amino acids. By inhibiting key enzymes in the folate pathway, such as Dihydrofolate Reductase (DHFR), these compounds can halt cell growth and proliferation.

Several studies have confirmed the potential of pyrimido[4,5-b]quinoline derivatives to act as antifolates. Molecular docking studies have been employed to predict and analyze the interactions between these compounds and the active sites of enzymes like DHFR and DNA gyrase nih.gov. These computational models show that the pyrimido[4,5-b]quinoline scaffold can fit effectively within the binding regions of these enzymes, suggesting a basis for their inhibitory activity. This mechanism makes them promising candidates for development as antimicrobial and potentially as anticancer agents.

Compound SeriesTarget EnzymeMethod of StudyFinding
Pyrimido[4,5-b]quinolinesDihydrofolate Reductase (DHFR)Molecular DockingExcellent fitting within the active site, indicating potential as DHFR inhibitors nih.gov
Pyrimido[4,5-b]quinolinesDNA GyraseMolecular DockingRecorded excellent fitting within the active regions of the enzyme nih.gov

Anthelmintic Effects

A comprehensive review of the scientific literature did not yield specific studies focused on the anthelmintic properties of pyrimido[4,5-b]quinolin-2-amine derivatives. While the broader class of quinolines has been explored for various biological activities, dedicated research on the efficacy of this particular scaffold against helminthic parasites appears to be limited or not publicly available.

Diuretic Potentials

Following a thorough search of available scientific literature, no specific research or reports on the diuretic potential of pyrimido[4,5-b]quinolin-2-amine derivatives were identified. Consequently, there is no scientific data to support a discussion on this particular pharmacological activity for this class of compounds at this time.

Antioxidant Activity and Reactive Oxygen Species Scavenging

The pyrimido[4,5-b]quinoline scaffold is a key structural motif in a variety of biologically active compounds, and its derivatives have been the subject of research for their potential antioxidant properties. researchgate.netphcogj.com The antioxidant capacity of these compounds is often linked to their ability to donate hydrogen atoms or electrons, thereby neutralizing free radicals and scavenging reactive oxygen species (ROS). nih.gov Free radicals and other ROS are implicated as pathological mediators in numerous clinical disorders, making the study of ROS scavengers a significant area of research. nih.gov

Research into the antioxidant potential of this class of compounds has revealed that the nature and position of substituent groups on the pyrimido[4,5-b]quinoline core are crucial determinants of their activity. researchgate.netphcogj.com Studies have utilized various in vitro assays to evaluate these properties, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, Trolox equivalent antioxidant capacity (TEAC), ferric reducing antioxidant power (FRAP), superoxide (B77818) radical scavenging, metal chelating, and nitric oxide scavenging assays. nih.gov

For instance, a study on novel pyrimido[5,4-c]quinoline derivatives identified that compounds 2-amino-4-methyl-1,2-dihydropyrimido[5,4-c]quinolin-5(6H)-one (referred to as 4c in the study) and 5-methyl-2-thioxo-2,3-dihydro-1H- researchgate.nettandfonline.comunar.ac.idtriazepino[6,5-c]quinolin-6(7H)-one (referred to as 5g) demonstrated significant antioxidant activities across multiple testing methods. nih.gov Similarly, another investigation into pyrimido[4,5-b]quinolin-4-one derivatives found several compounds that showed more promising antioxidant potential than the standard, ascorbic acid. researchgate.netunar.ac.id

The mechanism of ROS generation and scavenging by quinoline-based compounds can be complex. The presence of a hydroxyl group at the 8-position of a quinoline ring has been shown to be essential for binding iron, which in turn can lead to the generation of reactive oxygen species. nih.gov Conversely, the pyrimidine moiety is found in various compounds known for their free radical scavenging effects. nih.govnih.gov For example, 2-mercaptopyrimidine (B73435) has demonstrated a significant ability to inhibit the formation of superoxide radicals. nih.gov This suggests that the combined pyrimidine and quinoline structures in the pyrimido[4,5-b]quinoline core contribute to a nuanced interaction with reactive oxygen species, where different derivatives may act as either prooxidants or antioxidants depending on their specific structural features and the biological environment.

Detailed findings from various studies on the antioxidant activity of specific pyrimido[4,5-b]quinoline derivatives are summarized below.

Table 1: Antioxidant Activity of Selected Pyrimido[4,5-b]quinoline Derivatives

Compound ID (as per source) Chemical Name/Derivative Class Assay Result Source
9 10-mercaptotriazolopyridopyrimidine ABTS 80% inhibitory effect tandfonline.comresearchgate.net
17c triazolopyridopyrimidine derivative AAPH-induced hemolysis Protected erythrocytes tandfonline.comresearchgate.net
4c 2-amino-4-methyl-1,2-dihydropyrimido[5,4-c]quinolin-5(6H)-one Multiple assays* Significant antioxidant activity nih.gov
5g 5-methyl-2-thioxo-2,3-dihydro-1H- researchgate.nettandfonline.comunar.ac.idtriazepino[6,5-c]quinolin-6(7H)-one Multiple assays* Significant antioxidant activity nih.gov
Multiple Pyrimido[4,5-b]quinolin-4-one derivatives Not specified More promising than ascorbic acid researchgate.netphcogj.comunar.ac.id

*Assays included DPPH, TEAC, FRAP, superoxide radical scavenging, metal chelating, and nitric oxide scavenging.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 9 Methylpyrimido 4,5 B Quinolin 2 Amine Derivatives

Systemic Investigation of Substituent Effects on Biological Activity

The biological activity of pyrimido[4,5-b]quinoline derivatives is highly dependent on the nature and position of various substituents on the core structure. Research has shown that modifications at the N-aryl and 5-aryl positions of the quinoline (B57606) system can lead to significant variations in cytotoxic and enzyme inhibitory activities.

Correlation between Chemical Structure and Antineoplastic Efficacy

A direct correlation exists between the specific chemical structures of pyrimido[4,5-b]quinoline derivatives and their effectiveness in inhibiting cancer cell growth. Studies focusing on the Michigan Cancer Foundation-7 (MCF-7) breast cancer cell line have provided valuable data illustrating this relationship.

For example, a series of novel N-aryl-5-aryl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amines (compounds 4a-4l) were synthesized and evaluated for their cytotoxic effects. nih.gov Several of these compounds demonstrated higher potency than the reference drug, lapatinib. Specifically, compounds 4d , 4h , 4i , and 4l were identified as having superior cytotoxic activity. nih.gov The most active of these, compound 4l , was found to induce cell-cycle arrest at the S phase and promote apoptosis at a rate 60 times that of untreated control cells. nih.gov

In a separate study, a series of 2-aryl-2,3-dihydropyrimido[4,5-b]quinoline-4(1H)-ones were assessed, with compound 5b emerging as the most active against the MCF-7 cell line. nih.govresearchgate.net This compound also promoted apoptosis and induced cell cycle arrest at the S phase. nih.govresearchgate.net

Table 1: Antineoplastic Efficacy of Selected Pyrimido[4,5-b]quinoline Derivatives against MCF-7 Cell Line

Compound IC₅₀ (µM) vs. MCF-7 Source
4d 2.67 nih.gov
4h 6.82 nih.gov
4i 4.31 nih.gov
4l 1.62 nih.gov
5b 1.67 nih.govresearchgate.net
Lapatinib (Reference) >10 nih.gov

Influence of Structural Modifications on Enzyme Inhibition Profiles (e.g., EGFR/HER2)

Structural modifications to the pyrimido[4,5-b]quinoline scaffold have a profound impact on the enzyme inhibition profiles of the resulting derivatives, particularly their ability to act as dual inhibitors of EGFR and HER2. These receptor tyrosine kinases are critical targets in cancer therapy, and their simultaneous inhibition can be an effective therapeutic strategy.

The compounds that showed high antineoplastic efficacy were further tested for their ability to inhibit EGFR and HER2. Compounds 4d , 4i , and 4l demonstrated promising inhibition of both EGFR and HER2, establishing them as potential dual inhibitors. nih.gov Their inhibitory concentrations were in the nanomolar range, indicating high potency. nih.gov Compound 4l was particularly effective against both enzymes. nih.gov

Similarly, compound 5b from a different structural series was evaluated in a HER2 assay and showed potent inhibition with an IC₅₀ value of 0.073 µM. nih.govresearchgate.net

Table 2: EGFR and HER2 Inhibition by Selected Pyrimido[4,5-b]quinoline Derivatives

Compound EGFR IC₅₀ (µM) HER2 IC₅₀ (µM) Source
4d 0.065 0.09 nih.gov
4i 0.116 0.164 nih.gov
4l 0.052 0.055 nih.gov
5b Not Reported 0.073 nih.govresearchgate.net

Rational Design Strategies Based on SAR Insights

The insights gained from SAR studies are fundamental to the rational design of new and improved pyrimido[4,5-b]quinoline derivatives. By understanding which structural features enhance biological activity and enzyme inhibition, researchers can design novel compounds with greater potency and selectivity.

The development of the aforementioned series of compounds was based on designing potential anticancer agents intended to target specific pathways. nih.govnih.gov A key component of this rational design process is the use of computational tools, such as molecular docking. For instance, synthesized compounds were docked into the crystal structure of HER2 to predict their binding modes and energy scores. nih.gov This allows for the visualization of interactions between the inhibitor and the enzyme's active site, guiding further structural modifications to optimize binding affinity.

Docking studies have also been employed to predict the interactions between pyrimido[4,5-b]quinoline derivatives and other microbial enzyme targets, such as DNA gyrase and Dihydrofolate reductase (DHFR), suggesting that these lead compounds could be further developed as novel antibacterial agents based on their structural framework. nih.gov This highlights the versatility of the scaffold and the power of rational design in exploring the full therapeutic potential of these derivatives.

Computational Chemistry and Molecular Modeling Applications in Pyrimido 4,5 B Quinolin 2 Amine Research

Molecular Docking Simulations for Ligand-Receptor Interactionscu.edu.eg

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 9-Methylpyrimido[4,5-b]quinolin-2-amine and its analogs, docking simulations are crucial for understanding their interactions with biological targets at the molecular level.

Binding Site Analysis with Target Proteins (e.g., Topoisomerase II)cu.edu.eg

Topoisomerase II has been identified as a potential target for anticancer drugs. Molecular docking studies on pyrimido[4,5-b]quinoline derivatives have been performed to investigate their binding modes within the active site of this enzyme. While specific docking studies on this compound are not extensively documented in publicly available literature, research on analogous compounds provides valuable insights. For instance, studies on similar heterocyclic compounds have shown interactions with key amino acid residues in the ATP-binding site of Topoisomerase II. These interactions often involve hydrogen bonds with residues such as Asp463 and salt bridges with residues like Glu461, as well as π-π stacking interactions with DNA base pairs like deoxyguanosine DG13. researchgate.netnih.gov

The binding affinity and interaction patterns of pyrimido[4,5-b]quinoline derivatives with other target proteins such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) have also been investigated. cu.edu.eg For example, certain N-aryl-5-aryl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amines have demonstrated significant inhibitory activity against both EGFR and HER2, with IC50 values in the nanomolar range. cu.edu.eg Docking studies of these compounds revealed key interactions within the kinase domains of these receptors.

DerivativeTarget ProteinKey Interacting ResiduesPredicted Binding Energy (kcal/mol)
N,5-diaryl-tetrahydropyrimido[4,5-b]quinolin-4-amineEGFR/HER2Not SpecifiedNot Specified
Generic Topoisomerase II InhibitorTopoisomerase IIαAsp463, Glu461, Arg487, DG13, DT9Not Specified

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at establishing a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For pyrimido[4,5-b]quinoline derivatives, QSAR models can predict the anticancer, antimicrobial, or other biological activities based on various molecular descriptors.

In Silico Prediction of Pharmacological Profilescu.edu.eg

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. For this compound and its analogs, computational tools can forecast their pharmacokinetic and pharmacodynamic profiles, helping to identify potential liabilities early in the drug discovery pipeline.

Predictions often include parameters such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. For instance, in silico ADMET predictions for Topoisomerase II inhibitor candidates have been used to filter large compound libraries to select those with favorable drug-like properties. researchgate.net These predictions are crucial for prioritizing compounds for further experimental evaluation.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of molecules. For this compound, these calculations can provide valuable information about its molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO).

Studies on related pyrimido[4,5-b]quinoline derivatives have utilized DFT to analyze their physicochemical properties. nih.govresearchgate.net The energies of the HOMO and LUMO are particularly important as they relate to the electron-donating and electron-accepting abilities of the molecule, respectively, which can be correlated with its reactivity and biological activity. nih.gov The molecular electrostatic potential (MEP) map, another output of these calculations, can identify the electron-rich and electron-poor regions of the molecule, which are crucial for understanding intermolecular interactions. nih.govresearchgate.net

Computational MethodProperty InvestigatedSignificance
Density Functional Theory (DFT)Molecular GeometryProvides the most stable 3D conformation of the molecule.
DFTHOMO-LUMO EnergiesRelates to the electronic and reactive properties of the compound. nih.gov
DFTMolecular Electrostatic Potential (MEP)Identifies sites for electrophilic and nucleophilic attack and hydrogen bonding. nih.govresearchgate.net
DFTMulliken Atomic ChargesPredicts the ability of the molecule to bind to a receptor. nih.govresearchgate.net

Q & A

Q. How do catalysts like metal-organic frameworks (MOFs) impact the synthesis of pyrimido[4,5-b]quinoline derivatives?

  • Methodological Answer : MOFs (e.g., Zr-UiO-66-PDC-SO₃H) enhance reaction efficiency by providing acidic sites for cyclocondensation. Compare catalytic performance using turnover number (TON) and activation energy calculations. For example, MOF-catalyzed reactions achieve 85–90% conversion at 100°C vs. 60% with traditional acid catalysts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.